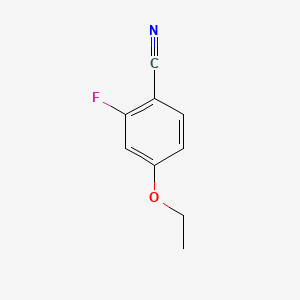

4-Ethoxy-2-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFCNALIRFIEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 2 Fluorobenzonitrile

Precursor-Based Synthesis Approaches

These methods begin with molecules that already contain the fundamental aromatic nitrile or a related functional group that can be converted into it.

One viable route to 4-ethoxy-2-fluorobenzonitrile involves the transformation of the carboxylic acid functional group of 4-ethoxy-2-fluorobenzoic acid or its derivatives. The nitrile group is synthetically related to carboxylic acids and can be formed from them, often via an amide intermediate.

A common and established method for converting a carboxylic acid to a nitrile is through a two-step process. First, the 4-ethoxy-2-fluorobenzoic acid is converted to its corresponding primary amide, 4-ethoxy-2-fluorobenzamide (B1398591). This can be accomplished using standard amidation chemistry. In the second step, the resulting amide undergoes a dehydration reaction to yield the target nitrile. Various dehydrating agents can be employed for this transformation, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent. The selection of the reagent and reaction conditions is crucial to ensure high yield and purity.

This synthetic approach is summarized in the table below.

Table 1: Synthesis via Dehydration of 4-Ethoxy-2-fluorobenzamide

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 4-Ethoxy-2-fluorobenzoic Acid | e.g., SOCl₂, then NH₄OH | 4-Ethoxy-2-fluorobenzamide | Amide Formation |

| 2 | 4-Ethoxy-2-fluorobenzamide | e.g., POCl₃, P₂O₅, SOCl₂ | This compound | Dehydration to Nitrile |

These strategies utilize readily available halogenated benzonitriles as starting materials, introducing the ethoxy or fluoro substituents through substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing this compound. pressbooks.pub This approach typically starts with a dihalogenated benzonitrile (B105546), such as 2,4-difluorobenzonitrile (B34149). In this precursor, the fluorine atom at the 4-position (para to the nitrile group) is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of both the nitrile group and the ortho-fluorine atom. pressbooks.pubjuniperpublishers.com

The reaction involves treating 2,4-difluorobenzonitrile with sodium ethoxide (NaOEt) or a combination of ethanol (B145695) and a base like potassium carbonate. The ethoxide ion selectively displaces the more reactive fluorine atom at the C-4 position to yield this compound. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the substitution. The presence of electron-withdrawing groups ortho and para to the leaving group is essential to stabilize the negatively charged intermediate (Meisenheimer complex), which is a key feature of the SNAr mechanism. pressbooks.pubjuniperpublishers.com A recent development in SNAr reactions is the use of mechanochemistry, which can offer a solventless and efficient alternative to traditional solution-based methods. rsc.org

Table 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

| Precursor | Reagent | Solvent (Typical) | Key Principle | Finding |

| 2,4-Difluorobenzonitrile | Sodium Ethoxide (NaOEt) | DMF, DMSO | Selective substitution of the activated para-fluorine. pressbooks.pub | The electron-withdrawing cyano and ortho-fluoro groups activate the para position for nucleophilic attack. juniperpublishers.com |

| 4-Chloro-2-fluorobenzonitrile | Sodium Ethoxide (NaOEt) | DMF, THF | Substitution of the chlorine atom, which is a good leaving group. | Reaction kinetics and regioselectivity are critically affected by solvent polarity and temperature (typically 60–100°C). |

The halogen-exchange (Halex) reaction is a fundamental process for introducing fluorine into aromatic rings. google.com In the context of synthesizing this compound, this method would involve a precursor such as 4-ethoxy-2-chlorobenzonitrile. The chlorine atom is replaced by a fluorine atom using an anhydrous alkali metal fluoride (B91410), typically potassium fluoride (KF) or cesium fluoride (CsF). google.comgoogle.com

This reaction is generally conducted at high temperatures (from 80°C to over 220°C) in a high-boiling polar aprotic solvent like sulfolane, dimethyl sulfoxide (DMSO), or N-methylpyrrolidone. google.comgoogle.com The efficiency of the exchange can be significantly enhanced by the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a tertiary polyetheramine, which increases the solubility and reactivity of the fluoride salt in the organic medium. google.comgoogle.com While a double Cl/F exchange has been shown to be successful in the presence of solvents like sulfolane, single exchanges are also common. google.com

Strategies Employing Halogenated Benzonitrile Precursors

Nitrile Group Introduction Strategies

An alternative synthetic philosophy involves constructing the substituted aromatic ring first, followed by the introduction of the nitrile group in a later step.

Direct cyanation involves the introduction of a -CN group onto an aromatic ring, in this case, a derivative of 1-ethoxy-3-fluorobenzene. Several classical and modern chemical reactions can achieve this transformation. taylorandfrancis.com

Sandmeyer Reaction: This classic method would begin with 4-ethoxy-2-fluoroaniline. The aniline (B41778) is first diazotized by treating it with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt (CuCN) to introduce the nitrile group onto the ring, displacing the diazonium group. taylorandfrancis.com

Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide, such as 1-bromo-4-ethoxy-2-fluorobenzene, with a stoichiometric amount of copper(I) cyanide, usually at elevated temperatures. taylorandfrancis.com

Palladium-Catalyzed Cyanation: Modern cross-coupling chemistry offers a more versatile and often milder alternative. An aryl halide (e.g., 1-bromo-4-ethoxy-2-fluorobenzene) or an aryl triflate can be reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a palladium catalyst and a suitable ligand. taylorandfrancis.comscielo.br These reactions often proceed under milder conditions and with higher functional group tolerance compared to traditional methods.

Cyanation of Phenol (B47542) Derivatives: Nickel-catalyzed reductive cyanation has been developed for aryl halides and phenol derivatives, representing another advanced method for nitrile introduction. doi.org

The choice of cyanation method depends on the availability of the starting material, functional group compatibility, and desired reaction scale. taylorandfrancis.comscielo.br

Table 3: Comparison of Direct Cyanation Methods

| Method | Precursor | Key Reagents | Characteristics |

| Sandmeyer Reaction | 4-Ethoxy-2-fluoroaniline | 1. NaNO₂, HCl2. CuCN | Classic, reliable method starting from anilines. taylorandfrancis.com |

| Rosenmund-von Braun | 1-Bromo-4-ethoxy-2-fluorobenzene | CuCN | Requires high temperatures; suitable for aryl halides. taylorandfrancis.com |

| Palladium-Catalyzed Cyanation | 1-Bromo-4-ethoxy-2-fluorobenzene | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | Milder conditions, high functional group tolerance. scielo.br |

Functional Group Interconversions to the Nitrile Moiety

The transformation of other functional groups into the nitrile moiety is a critical step in the synthesis of this compound. Several established methods in organic chemistry can be applied to achieve this conversion.

One of the most traditional and widely used methods is the Sandmeyer reaction . wikipedia.org This reaction involves the diazotization of a primary aromatic amine, in this case, 4-ethoxy-2-fluoroaniline, to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt (CuCN) to introduce the nitrile group. wikipedia.orgnih.govmasterorganicchemistry.com The Sandmeyer reaction is known for its reliability in synthesizing aryl nitriles. nih.gov

Another common approach is the dehydration of a primary amide . If 4-ethoxy-2-fluorobenzamide is available, it can be converted to the corresponding nitrile by removing a molecule of water. vanderbilt.eduprepchem.com This is typically accomplished using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. vanderbilt.eduprepchem.com

Furthermore, the nitrile group can be formed through the reduction of an ester or acyl chloride to an aldehyde, followed by conversion to the nitrile . For instance, an ester can be reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H). blogspot.com The resulting aldehyde can then be converted to the nitrile through various methods, such as reaction with hydroxylamine (B1172632) to form an oxime, which is then dehydrated. vanderbilt.edu

The direct cyanation of an aryl halide is also a viable route. organic-chemistry.org Starting with a precursor like 4-ethoxy-2-fluoro-1-halobenzene (where the halogen is typically bromine or iodine), a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can be employed. organic-chemistry.org

Finally, a nucleophilic aromatic substitution (SNAᵣ) reaction can be utilized. While less direct for forming the nitrile itself, if a suitable leaving group is present on the ring, it can be displaced by a cyanide nucleophile, although this is often more challenging on electron-rich aromatic systems.

Regioselective Synthesis Considerations and Challenges

The regioselective synthesis of this compound presents a significant challenge due to the directing effects of the substituents on the aromatic ring. The ethoxy group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. The nitrile group, being an electron-withdrawing group, is a meta-director. The final substitution pattern requires careful control over the reaction conditions and the order of substituent introduction.

A plausible synthetic strategy would involve starting with a precursor that already contains some of the desired functionalities in the correct positions. For example, starting with 2-fluoro-4-hydroxybenzonitrile, the ethoxy group can be introduced via a Williamson ether synthesis. This involves reacting the phenolic hydroxyl group with an ethylating agent like iodoethane (B44018) or diethyl sulfate (B86663) in the presence of a base. chemicalbook.com This approach ensures the correct placement of the ethoxy group relative to the fluoro and nitrile groups.

Alternatively, one could start with a molecule like 2,4-difluorobenzonitrile. The fluorine atom at the 4-position is more activated towards nucleophilic aromatic substitution than the one at the 2-position. This allows for a regioselective substitution with sodium ethoxide to introduce the ethoxy group at the desired C4 position.

Challenges in regioselectivity can arise from the potential for the formation of isomeric products. For instance, during the introduction of a third substituent onto a disubstituted benzene (B151609) ring, the directing effects of the existing groups might lead to a mixture of isomers, necessitating careful purification. nih.gov The choice of catalysts and reaction conditions, such as temperature and solvent, plays a crucial role in maximizing the yield of the desired regioisomer. nih.gov

Catalytic Systems and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of efficient catalytic systems and adherence to green chemistry principles to improve sustainability and reduce environmental impact.

In the synthesis of this compound, palladium-catalyzed cross-coupling reactions are instrumental, particularly for the cyanation of aryl halides. organic-chemistry.org Catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) can be used in conjunction with a non-toxic cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]), offering a greener alternative to more toxic cyanide reagents. organic-chemistry.org The use of ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can enhance the efficiency of nickel-catalyzed cyanations with zinc cyanide. organic-chemistry.org

Phase-transfer catalysts, such as quaternary ammonium salts or crown ethers, can be employed in nucleophilic substitution reactions, like the Halex reaction (halogen exchange), to facilitate the reaction between an aqueous phase reactant and an organic phase reactant. google.comgoogle.com This can improve reaction rates and yields while potentially reducing the need for harsh organic solvents. For instance, the fluorination of a corresponding chlorobenzonitrile can be achieved using an alkali metal fluoride in the presence of a phase-transfer catalyst. google.com

Microwave-assisted organic synthesis (MAOS) is another green chemistry approach that can be applied. Microwave irradiation can significantly reduce reaction times, increase product yields, and sometimes enable reactions to proceed with less solvent or at lower temperatures compared to conventional heating methods. acs.org For example, the synthesis of related fluorinated quinazolines has been successfully achieved using microwave-assisted, solid-support-based methods. acs.org

The development of electrochemical methods for reactions like the Sandmeyer reaction also represents a move towards greener synthesis. pku.edu.cn Using electricity as the driving force can replace traditional chemical reagents, minimizing waste generation. pku.edu.cn

Furthermore, the choice of solvents is a key aspect of green chemistry. The use of greener solvents, such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions, is highly desirable. Research into reactions in alternative media like eutectogels is also an emerging area with potential applications. rsc.org

Below is a table summarizing some catalytic systems and their applications in reactions relevant to the synthesis of this compound.

| Reaction Type | Catalyst System | Green Chemistry Aspect |

| Cyanation of Aryl Halides | Pd(OAc)₂ / K₄[Fe(CN)₆] | Use of a non-toxic cyanide source. organic-chemistry.org |

| Cyanation of Aryl Halides | NiCl₂·6H₂O / dppf / Zn | Use of a less toxic cyanide source (Zn(CN)₂) and an inexpensive nickel catalyst. organic-chemistry.org |

| Halogen Exchange | Quaternary Ammonium Salts / Alkali Metal Fluoride | Phase-transfer catalysis can reduce the need for harsh solvents. google.com |

| Sandmeyer Reaction | Electrochemical Synthesis | Replaces chemical reagents with electricity, minimizing waste. pku.edu.cn |

| Various Reactions | Microwave Irradiation | Reduces reaction times and energy consumption. acs.org |

Chemical Reactivity and Transformations of 4 Ethoxy 2 Fluorobenzonitrile

Reactions of the Nitrile Functional Group

The cyano group is a versatile functional handle, participating in hydrolysis, reduction, and cycloaddition reactions to yield a variety of important chemical structures.

Hydrolysis Reactions to Carboxylic Acids or Amides

The nitrile functional group of 4-Ethoxy-2-fluorobenzonitrile can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. nih.gov This transformation proceeds in stages, with the amide being an intermediate in the hydrolysis to the carboxylic acid. chemistry-chemists.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of 4-ethoxy-2-fluorobenzoic acid and the corresponding ammonium (B1175870) salt. chemistry-chemists.com The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. nih.gov

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), yields the sodium salt of the carboxylic acid (sodium 4-ethoxy-2-fluorobenzoate) and ammonia (B1221849) gas. chemistry-chemists.comresearchgate.net Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 4-ethoxy-2-fluorobenzoic acid. chemistry-chemists.com

Partial hydrolysis to form the amide, 4-ethoxy-2-fluorobenzamide (B1398591), can be achieved under milder conditions. nih.gov For instance, ruthenium-catalyzed hydration of nitriles in water is an effective method for converting various benzonitriles into their corresponding benzamides. acs.org

Table 1: Hydrolysis Products of this compound

| Starting Material | Reagent(s) and Conditions | Major Product |

| This compound | H₃O⁺ (e.g., aq. HCl), Heat | 4-Ethoxy-2-fluorobenzoic acid |

| This compound | 1. NaOH (aq), Heat; 2. H₃O⁺ | 4-Ethoxy-2-fluorobenzoic acid |

| This compound | Mild H₂O, Catalyst (e.g., Ru-based) | 4-Ethoxy-2-fluorobenzamide |

Reduction Reactions

The nitrile group is readily reduced to either a primary amine or an aldehyde, providing pathways to other important classes of compounds.

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde can be accomplished using specific reducing agents under controlled, low-temperature conditions to prevent over-reduction to the amine. acs.org Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed during aqueous workup to release the aldehyde. acs.org For example, a procedure for the reduction of the closely related 3-ethoxy-2-fluorobenzonitrile (B1421277) to the corresponding aldehyde specifies the use of DIBAL-H in toluene (B28343) at 0°C, followed by stirring overnight. acs.org A similar DIBAL-H reduction is used to convert other substituted nitriles to aldehydes. google.comresearchgate.net

Reduction to Amines: Complete reduction of the nitrile group to a primary amine, (4-ethoxy-2-fluorophenyl)methanamine, can be achieved using more powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. researchgate.net Catalytic hydrogenation, for instance with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, is another effective method. researchgate.net

Table 2: Reduction Products of this compound

| Product Type | Reagent(s) | Product Structure Name |

| Aldehyde | 1. DIBAL-H, Toluene, 0°C; 2. H₂O | 4-Ethoxy-2-fluorobenzaldehyde (B112740) |

| Primary Amine | 1. LiAlH₄, THF; 2. H₂O | (4-Ethoxy-2-fluorophenyl)methanamine |

| Primary Amine | H₂, Pd/C, Ethanol (B145695) | (4-Ethoxy-2-fluorophenyl)methanamine |

Cycloaddition and Condensation Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in the formation of five-membered heterocyclic rings like tetrazoles.

The [3+2] cycloaddition of the nitrile with an azide (B81097) source, typically sodium azide (NaN₃), is a widely used and powerful method for the synthesis of 5-substituted-1H-tetrazoles. researchgate.netajgreenchem.comthieme-connect.com Tetrazoles are considered bio-isosteres of carboxylic acids in drug design. chim.it The reaction is often catalyzed by various agents, including Lewis acids or heterogeneous catalysts, and is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. acs.orgthieme-connect.com This reaction converts this compound into 5-(4-ethoxy-2-fluorophenyl)-1H-tetrazole.

The nitrile can also participate in 1,3-dipolar cycloadditions with other dipoles such as nitrile imines or nitrile oxides, which are often generated in situ. tandfonline.comcdnsciencepub.comresearchgate.net These reactions lead to the formation of other five-membered heterocycles like pyrazoles or isoxazolines, respectively. tandfonline.comresearchgate.net

Reactions Involving the Fluoro Substituent

The fluorine atom on the aromatic ring is not merely a passive substituent. It influences the electronic properties of the ring and can act as a leaving group in nucleophilic aromatic substitution or as a directing group in metallation reactions.

Nucleophilic Aromatic Substitution at the Fluorine Position

Aryl halides, including fluoroaromatics, can undergo nucleophilic aromatic substitution (SₙAr), particularly when the ring is activated by strong electron-withdrawing groups. researchgate.net The nitrile group (-CN) is an effective electron-withdrawing group that activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex) via resonance. researchgate.net

In this compound, the fluorine atom is in an activated position (ortho to the nitrile group). This makes it susceptible to displacement by strong nucleophiles. While halogens are typically good leaving groups, in SₙAr reactions, fluoride (B91410) is often the most reactive due to the high electronegativity of fluorine, which makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack in the rate-determining first step of the addition-elimination mechanism. cdnsciencepub.com For example, in the synthesis of substituted quinolines, nucleophilic aromatic substitution has been used to selectively replace a fluorine atom ortho to a nitrile group with nucleophiles like methoxide (B1231860) or amines. organic-chemistry.org This reactivity allows for the introduction of a variety of substituents at the C-2 position.

Ortho-Lithiation and Electrophilic Quenching Directed by Fluorine

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). chim.itresearchgate.net The resulting aryllithium intermediate can then be trapped with an electrophile.

In this compound, there are three potential directing groups: the ethoxy group (-OEt), the fluoro group (-F), and the nitrile group (-CN). The directing ability of these groups generally follows the order: -OEt > -F > -CN. researchgate.net The fluorine atom itself is considered a moderate, yet potent, ortho-directing group. researchgate.netnih.gov The ethoxy group is also a strong directing group.

Given the substitution pattern, lithiation is expected to occur at the C-3 position, which is ortho to both the strong ethoxy directing group and the moderate fluoro directing group. This represents a synergistic or cooperative directing effect. Deprotonation at C-5 is less likely as it is meta to the ethoxy group. Therefore, the reaction is directed by the combined influence of the substituents, with the fluorine atom contributing to the acidification of the adjacent C-3 proton. acs.org After the formation of the 3-lithio-4-ethoxy-2-fluorobenzonitrile intermediate, quenching with an electrophile (E⁺) would introduce a new substituent at the C-3 position.

Table 3: Potential Electrophilic Quenching Products after Ortho-Lithiation

| Lithiation/Quenching Sequence | Electrophile (E⁺) | Product Name |

| 1. Base (e.g., LDA, THF, -78°C); 2. E⁺ | CO₂ (Dry Ice), then H⁺ | 4-Ethoxy-2-fluoro-3-formylbenzoic acid |

| 1. Base (e.g., LDA, THF, -78°C); 2. E⁺ | DMF | 4-Ethoxy-2-fluoro-3-formylbenzonitrile |

| 1. Base (e.g., LDA, THF, -78°C); 2. E⁺ | I₂ | 4-Ethoxy-2-fluoro-3-iodobenzonitrile |

| 1. Base (e.g., LDA, THF, -78°C); 2. E⁺ | (CH₃)₃SiCl | 4-Ethoxy-2-fluoro-3-(trimethylsilyl)benzonitrile |

Reactions at the Ethoxy Substituent

The ethoxy group, an ether linkage to the aromatic ring, offers specific pathways for chemical modification, primarily through the cleavage of the ether bond.

The cleavage of the aryl-alkyl ether bond in this compound is a characteristic reaction of this functional group. Ethers are generally stable, but the C-O bond can be broken under harsh conditions using strong acids. longdom.org The most common reagents for this transformation are strong hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org

The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism. longdom.org The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org In the case of an aryl-alkyl ether like this compound, the subsequent step involves the nucleophilic attack by the halide ion (I⁻ or Br⁻). This attack occurs at the less sterically hindered carbon of the ethoxy group's ethyl substituent via an Sₙ2 mechanism. libretexts.orgvaia.com

The bond between the oxygen and the aromatic ring is not cleaved because sp²-hybridized carbon atoms of the aromatic ring are not susceptible to Sₙ1 or Sₙ2 reactions. longdom.orgmasterorganicchemistry.com Consequently, the cleavage of this compound with a strong acid like HI will selectively yield 4-hydroxy-2-fluorobenzonitrile and an ethyl halide (iodoethane). libretexts.orglibretexts.org

Table 1: Products of Ether Cleavage of this compound

| Reactant | Reagent | Product 1 | Product 2 |

| This compound | HI or HBr | 4-Hydroxy-2-fluorobenzonitrile | Iodoethane (B44018) or Bromoethane |

While less common than ether cleavage, modifications to the ethyl chain of the ethoxy group are theoretically possible. For instance, the ethoxy group could potentially be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids, a reaction noted for similar substituted benzonitriles. However, specific literature detailing such transformations for this compound is scarce. These reactions would require carefully chosen reagents to avoid competing reactions at other sites on the molecule, such as the aromatic ring or the nitrile group.

Reactivity of the Aromatic Ring System

The electronic properties of the substituents on the benzene (B151609) ring dictate its susceptibility and regioselectivity towards further substitution.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The outcome of such a reaction on this compound is determined by the cumulative directing effects of the existing substituents.

Ethoxy Group (-OEt): Located at position 4, the ethoxy group is a powerful activating group due to its ability to donate electron density to the ring via resonance. It strongly directs incoming electrophiles to the positions ortho to itself (positions 3 and 5).

Fluoro Group (-F): Located at position 2, the fluorine atom is a deactivating group due to its high electronegativity (inductive withdrawal), but it directs electrophiles to the ortho and para positions (positions 3 and 6, as position 1 is occupied).

Cyano Group (-CN): Located at position 1, the nitrile group is a strong electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta positions (positions 3 and 5).

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| -CN | 1 | Strong Deactivator | Meta (Positions 3, 5) |

| -F | 2 | Deactivator | Ortho, Para (Positions 3, 6) |

| -OEt | 4 | Strong Activator | Ortho (Positions 3, 5) |

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. umb.edu

While this compound itself is not a typical substrate for cross-coupling as it lacks a suitable leaving group (like Br, I, or OTf) on the aromatic ring, its derivatives can readily participate in such reactions. For example, if a halogen atom (e.g., bromine or iodine) were introduced onto the aromatic ring via electrophilic aromatic halogenation at the activated positions 3 or 5, the resulting halobenzonitrile derivative would be an excellent candidate for Suzuki-Miyaura coupling.

For instance, a derivative such as 3-bromo-4-ethoxy-2-fluorobenzonitrile could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl compounds. The general applicability of coupling reactions to functionalized benzonitriles has been demonstrated, including the successful coupling of 4-bromo-2-fluorobenzonitrile (B28022) with alkylzinc reagents in cobalt-catalyzed reactions. nih.gov This highlights the utility of halogenated derivatives of this compound as intermediates in the synthesis of more complex molecules. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 2 Fluorobenzonitrile

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. For 4-Ethoxy-2-fluorobenzonitrile, these techniques confirm the presence of its key functional groups and offer insights into its conformational state.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The nitrile (C≡N) group, a defining feature of the molecule, typically exhibits a strong and sharp absorption band. Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group appear just below this value. smolecule.com The presence of the C-F bond and the C-O ether linkage also gives rise to characteristic bands in the fingerprint region. vscht.czleibniz-fli.de

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Strong | smolecule.comvscht.cz |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | smolecule.com |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp | google.com |

| Aromatic C=C Stretch | 1650 - 1450 | Multiple, Medium to Strong | smolecule.com |

| C-O (Ether) Stretch | 1300 - 1200 | Strong | |

| C-F Stretch | 1280 - 1220 | Strong |

This table presents expected values based on the analysis of similar compounds and functional groups; specific experimental values for this compound may vary.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the aromatic ring and the C≡N triple bond are expected to be strong and easily identifiable in the Raman spectrum. researchgate.netnih.gov Studies on similar molecules like 3-chloro-4-fluoro benzonitrile (B105546) have utilized both FT-IR and FT-Raman spectroscopy to perform complete vibrational analysis. chemsrc.com The Raman spectrum would also show bands corresponding to C-H and other skeletal vibrations, helping to build a complete picture of the molecule's vibrational framework. nih.govmdpi.com

The assignment of vibrational modes in substituted benzenes is a well-established field, often aided by computational methods like Density Functional Theory (DFT). researchgate.net The vibrations can be categorized as stretching, in-plane bending, and out-of-plane bending of the various bonds (C-H, C-C, C-F, C-O, C≡N). mdpi.com

A key structural aspect of this compound is the conformational flexibility of the ethoxy group. The rotation around the C(aromatic)-O and O-C(ethyl) bonds can lead to different spatial arrangements, or conformers. sxu.edu.cnresearchgate.net Studies on related molecules like ethoxybenzene and 2-ethoxybenzonitrile (B1582733) have shown that a planar trans conformer, where the ethyl group lies in the plane of the benzene (B151609) ring, is often the most stable. sxu.edu.cnresearchgate.net The presence of multiple conformers can sometimes lead to the appearance of additional, less intense peaks in the vibrational spectra, corresponding to the less stable conformers. smolecule.com The specific interactions between the ethoxy group, the fluorine atom, and the nitrile group will dictate the preferred conformation and influence the precise frequencies of the vibrational modes. sxu.edu.cnaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethoxy group and the aromatic protons.

Ethoxy Group: This group will produce two signals: a triplet around 1.4 ppm corresponding to the methyl (-CH₃) protons, and a quartet around 4.1 ppm for the methylene (B1212753) (-OCH₂-) protons. This characteristic upfield pattern is due to the spin-spin coupling between the adjacent methyl and methylene protons. rsc.org

Aromatic Region: There are three protons on the benzene ring. Their signals will appear in the downfield region, typically between 6.5 and 7.8 ppm. orgchemboulder.com The substitution pattern (ethoxy at C4, fluorine at C2, nitrile at C1) breaks the symmetry of the ring. The signals will be split not only by coupling to each other but also by coupling to the fluorine atom at the C2 position. This H-F coupling will result in more complex splitting patterns (e.g., doublets of doublets). Analysis of related compounds like 4-fluorobenzonitrile (B33359) shows typical ortho and meta H-F coupling constants. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Coupling | Reference |

| -OCH₂CH₃ | ~ 1.4 | Triplet (t) | ³J(H,H) | rsc.orgorgchemboulder.com |

| -OCH₂ CH₃ | ~ 4.1 | Quartet (q) | ³J(H,H) | rsc.orgorgchemboulder.com |

| Aromatic H | 6.5 - 7.8 | Complex Multiplets (m) | J(H,H), J(H,F) | chemicalbook.com |

This table presents predicted values based on standard chemical shift ranges and data from analogous compounds.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.

Ethoxy Carbons: The methyl carbon (-CH₃) is expected to appear at the most upfield position (~15 ppm), while the methylene carbon (-OCH₂-) will be further downfield (~64 ppm) due to its attachment to the electronegative oxygen atom. rsc.org

Nitrile Carbon: The carbon of the nitrile group (C≡N) typically resonates in the 110-120 ppm range. ucl.ac.uk

Aromatic Carbons: The six aromatic carbons will appear in the region of approximately 100-165 ppm. Their exact chemical shifts are influenced by the electronic effects of the substituents. The carbon atoms bonded directly to the fluorine (C-2) and the ethoxy group (C-4) will show significant shifts. Furthermore, the signals for the aromatic carbons will exhibit splitting due to coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature. The carbon directly attached to fluorine (C-2) will show the largest one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). oregonstate.educhemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) | Expected Splitting (due to Fluorine) | Reference |

| -OCH₂C H₃ | ~ 15 | - | rsc.org |

| -OC H₂CH₃ | ~ 64 | - | rsc.org |

| Aromatic C-H | 100 - 135 | Doublet (d) | oregonstate.educhemicalbook.com |

| Aromatic C-CN | ~ 105 | Doublet (d) | oregonstate.educhemicalbook.com |

| C ≡N | 115 - 120 | - | ucl.ac.uk |

| Aromatic C -F | 160 - 165 | Doublet (d) with large ¹JCF | oregonstate.educhemicalbook.com |

| Aromatic C -O | ~ 163 | Doublet (d) | oregonstate.educhemicalbook.com |

This table presents predicted values based on standard chemical shift ranges and data from analogous compounds. The assignments of specific aromatic carbons are tentative without experimental data.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a important technique for characterizing fluorine-containing organic compounds like this compound. The ¹⁹F nucleus possesses a spin of 1/2 and has a high natural abundance, making it readily detectable. The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum provides valuable information about its electronic environment within the molecule.

For aromatic fluorine compounds, the chemical shift is particularly sensitive to the nature and position of other substituents on the benzene ring. In this compound, the fluorine atom is at the C2 position, ortho to the nitrile group and para to the ethoxy group. The nitrile group is electron-withdrawing, while the ethoxy group is electron-donating through resonance. This electronic interplay influences the shielding of the fluorine nucleus, which is reflected in its chemical shift.

Generally, the ¹⁹F NMR chemical shift for aromatic fluorine compounds falls within a specific range. For instance, in a related compound, 1,2-difluoro-4-nitrobenzene, the fluorine atoms appear at approximately -134 ppm and -127 ppm. magritek.com In another example, 4,4´-difluorobenzophenone, the fluorine signal is observed at about -108 ppm. diva-portal.org For this compound, the chemical shift would be expected in a similar region, with the exact value determined by the combined electronic effects of the ethoxy and nitrile groups. It's important to note that the baseline in ¹⁹F-NMR spectra can sometimes appear wavy, which can complicate phase correction and integration. diva-portal.org

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals and to elucidate the complete chemical structure of this compound, advanced two-dimensional (2D) NMR techniques are employed. ucl.ac.uknih.gov These methods spread the NMR information across two frequency dimensions, which helps to resolve overlapping signals that can occur in complex one-dimensional (1D) spectra. ucl.ac.ukmnstate.edu

Commonly used 2D NMR experiments include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other. For this compound, COSY would show correlations between the protons of the ethoxy group (the methyl and methylene protons) and between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

By combining the information from these 2D NMR experiments, a detailed and confirmed structural assignment of this compound can be achieved.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. figshare.com This high precision allows for the determination of the exact molecular formula of a compound. For this compound (C₉H₈FNO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would confirm the elemental composition of the molecule. tandfonline.com This technique is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

Fragmentation Pathway Analysis

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is often unique to a particular compound and can provide valuable structural information. By analyzing the masses of the fragments, it is possible to deduce the fragmentation pathway of the parent molecule.

For this compound, common fragmentation patterns would likely involve the loss of the ethoxy group, the nitrile group, or parts of the aromatic ring. For example, cleavage of the ethoxy group could result in the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂). The stability of the resulting fragments can provide further clues about the structure of the original molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are used to study the electronic transitions within a molecule. youtube.com These techniques provide information about the energy levels of the electrons and can be influenced by factors such as the solvent and the molecular structure. researchgate.net

Analysis of Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. edinst.com When a molecule absorbs light in the UV-Vis region, an electron is promoted from a lower energy molecular orbital to a higher energy molecular orbital. ufg.br The wavelength of maximum absorption (λmax) corresponds to the energy difference between these electronic states. For this compound, the presence of the aromatic ring with its π-electron system, along with the electron-donating ethoxy group and the electron-withdrawing nitrile and fluoro groups, will give rise to characteristic absorption bands. The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scispace.com

Fluorescence spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. edinst.com Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the energy of the excited state and the relaxation pathways available to the molecule. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift. The fluorescence properties of this compound would be influenced by the nature of its electronic transitions and the rigidity of its structure.

The solvatochromic effect, which is the shift in the absorption or emission maximum with a change in solvent polarity, can also be studied to understand the change in dipole moment of the molecule upon electronic excitation. researchgate.net

Solvent Effects on Spectral Properties

The study of solvent effects on the spectral properties of a molecule, such as this compound, provides crucial insights into the nature of solute-solvent interactions, the electronic distribution in the ground and excited states, and the influence of the local environment on molecular structure and behavior. Variations in solvent polarity, hydrogen bonding capability, and refractive index can induce noticeable shifts in the absorption maxima (UV-Vis), vibrational frequencies (IR), and chemical shifts (NMR).

Despite the importance of such studies, a comprehensive investigation into the specific effects of different solvents on the spectroscopic profile of this compound is not extensively documented in publicly available scientific literature. While spectroscopic data in a single solvent is available, comparative studies across a range of solvents with varying properties are required for a complete analysis of its solvatochromic behavior.

In the absence of specific experimental data for this compound, the following sections outline the general principles of how solvents are expected to influence its spectral characteristics, based on studies of structurally related substituted benzonitriles.

General Principles of Solvent Effects on Aromatic Nitriles

The spectral behavior of this compound in different solvents would be governed by the interplay of its structural features—the electron-donating ethoxy group, the electron-withdrawing fluoro and nitrile groups, and the aromatic ring—with the properties of the solvent.

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of aromatic nitriles is characterized by bands arising from π → π* transitions of the benzene ring and the nitrile group. The position and intensity of these bands are sensitive to the solvent environment. In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state typically exhibit a bathochromic shift (a shift to longer wavelengths). For this compound, an increase in solvent polarity could lead to a stabilization of the more polar excited state, resulting in a red shift of the absorption maximum.

Infrared (IR) Spectroscopy: The vibrational frequency of the nitrile (C≡N) stretching mode is particularly sensitive to the solvent. nih.gov This is due to the vibrational Stark effect, where the solvent's reaction field interacts with the dipole moment of the nitrile group. nih.gov Generally, in aprotic solvents, an increase in solvent polarity leads to a decrease in the C≡N stretching frequency. nih.gov However, in protic solvents capable of hydrogen bonding, such as alcohols, the formation of a hydrogen bond with the nitrogen atom of the nitrile group typically causes a hypsochromic shift (a shift to higher frequencies or wavenumbers). acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solvent effects in NMR spectroscopy can be observed as changes in the chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR). These changes are influenced by the solvent's magnetic anisotropy, van der Waals interactions, and electrostatic interactions. For instance, aromatic solvents can induce significant shifts in the signals of nearby protons due to the ring current effect. The chemical shift of the fluorine atom (¹⁹F NMR) would also be expected to be solvent-dependent.

Available Spectroscopic Data

While a comparative study is unavailable, a ¹H NMR spectrum for this compound has been reported in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ googleapis.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 6.75 | dd | Aromatic H | |

| 6.69 | dd | 11.33, 2.34 | Aromatic H |

| 4.08 | q | 7.03 | -OCH₂CH₃ |

| 1.45 | t | 6.84 | -OCH₂CH₃ |

This data provides a baseline for the chemical shifts in a non-polar aprotic solvent. A comprehensive study would involve recording similar spectra in solvents of varying polarity, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, to observe and quantify the resulting changes in chemical shifts.

Without dedicated experimental studies on this compound, a detailed and data-rich analysis of its solvatochromic properties remains speculative. Further research is required to fully characterize the influence of the solvent environment on its spectroscopic behavior.

Computational and Theoretical Investigations of 4 Ethoxy 2 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of organic molecules like 4-Ethoxy-2-fluorobenzonitrile. These methods offer a favorable balance between accuracy and computational cost, making them suitable for a detailed analysis of molecular properties.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation. For this compound, a key structural feature is the ethoxy group (-O-CH₂-CH₃), which can rotate around the C(aromatic)-O and O-CH₂ bonds.

This rotation gives rise to different conformers. A potential energy surface (PES) scan can be performed by systematically changing the dihedral angles of the ethoxy group to identify all possible stable conformers. For similar molecules like 2-ethoxybenzonitrile (B1582733), computational studies have shown that multiple conformers can exist, but often only one, the most stable trans conformer, is experimentally observable in supersonic molecular beams because other conformers are significantly higher in energy. It is expected that the trans conformer of this compound, where the ethyl group is oriented away from the fluorine atom to minimize steric hindrance, would be the most stable. The optimization is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p) or cc-pVDZ to ensure accurate results.

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | cc-pvdz | Potential Energy Surface (PES) scan and conformer identification. | |

| DFT (B3LYP) | 6-311++G(d,p) | Full geometry optimization to find the minimum energy structure. | |

| CONFLEX with Gaussian | B3LYP/6-31G(d) | Systematic conformational search and optimization. |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and intermolecular interactions. Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. For this compound, the electron-donating ethoxy group and the electron-withdrawing fluoro and nitrile groups create a polarized electronic system. The HOMO is expected to be localized primarily on the electron-rich ethoxy group and the benzene (B151609) ring, while the LUMO would be concentrated around the electron-deficient nitrile group and the fluorine-substituted carbon. This distribution dictates the molecule's behavior in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites. For this compound, the MEP would show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen of the ethoxy group, indicating these are likely sites for electrophilic attack. Conversely, positive potential regions would be found around the hydrogen atoms.

| Property | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Localized on the benzene ring and ethoxy group. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Localized on the nitrile group and fluoro-substituted carbon. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap, influenced by the push-pull nature of the substituents. |

| MEP | Molecular Electrostatic Potential; shows charge distribution. | Negative potential on N and O atoms; positive potential on H atoms. |

Theoretical Prediction and Simulation of Vibrational Spectra

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

The calculated vibrational frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. The analysis, often aided by Potential Energy Distribution (PED), allows for the precise assignment of each observed band in the experimental IR and Raman spectra to a specific molecular motion. For this compound, characteristic vibrations would include the C≡N stretch, C-F stretch, aromatic C-H stretches, and various modes associated with the ethoxy group.

Computational NMR Chemical Shift Predictions

Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts, which is a powerful tool for structure verification. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP.

The calculation involves first optimizing the molecule's geometry in a simulated solvent (using a model like the Polarizable Continuum Model, PCM) to mimic experimental conditions. Then, the GIAO calculation provides the absolute magnetic shielding tensors for each nucleus. These values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). Recent advancements combine DFT-calculated shielding tensors with graph neural networks to further improve prediction accuracy. Such calculations for this compound would help in assigning the specific signals in its experimental NMR spectra to the correct protons and carbon atoms in its structure.

Reaction Mechanism Studies (Theoretical)

Theoretical chemistry is instrumental in elucidating the detailed pathways of chemical reactions, providing insights into transition states, activation energies, and reaction kinetics that are often difficult to obtain experimentally.

Computational Modeling of Reaction Pathways

For this compound, computational modeling can explore various potential reactions. A common reaction for fluorobenzonitriles is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine atom. Theoretical studies can model the entire reaction pathway for the SNAr reaction of this compound with a nucleophile.

This involves:

Locating Reactants and Products: The geometries of the starting materials (this compound and the nucleophile) and the final product are optimized.

Identifying the Transition State (TS): A search is conducted for the highest energy point along the reaction coordinate, which is the transition state. The TS structure is characterized by having exactly one imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction path.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (Ea), a key factor determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

These calculations can reveal the step-by-step mechanism, such as the formation of a Meisenheimer complex intermediate in an SNAr reaction, and help explain the regioselectivity and reactivity observed in the laboratory.

Transition State Analysis and Energy Barriers

The study of chemical reactions at a molecular level relies heavily on the computational analysis of transition states and their associated energy barriers. The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The energy required to reach this state from the reactants is known as the activation energy or energy barrier, which is a critical factor in determining the reaction rate.

For a molecule like this compound, a key reaction pathway of interest is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing one of the substituents, typically the fluorine atom, which is a good leaving group. Computational methods, particularly Density Functional Theory (DFT), are employed to model this process.

Researchers can map the potential energy surface of the reaction to locate the transition state structure. For instance, in a hypothetical SNAr reaction on this compound, DFT calculations would be used to model the formation of the Meisenheimer complex, a resonance-stabilized intermediate, and the subsequent transition state leading to the final product. The energy of this transition state relative to the initial reactants determines the activation energy barrier.

Studies on related fluorinated aromatic compounds have shown that electron-withdrawing substituents, such as the cyano (-CN) and fluoro (-F) groups, can lower the activation energy for nucleophilic attack by stabilizing the transition state. who.int Conversely, the electron-donating ethoxy (-OC2H5) group can influence the regioselectivity and rate of the reaction. Computational analysis allows for the precise quantification of these electronic effects on the energy barrier. By calculating and comparing the energy barriers for attack at different positions on the aromatic ring, chemists can predict the most likely reaction outcome.

Structure-Reactivity Relationship Studies (Computational)

Computational structure-reactivity relationship studies aim to connect the molecular structure of a compound with its chemical behavior. By calculating various molecular properties, known as descriptors, it becomes possible to predict reactivity, stability, and potential biological activity.

Quantum chemical calculations are the primary tool for deriving a wide range of physicochemical descriptors. Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311+G(d,p)), a detailed electronic and structural profile of this compound can be generated. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic characteristics of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net Other electronic descriptors include the molecular dipole moment, Mulliken atomic charges (which describe the partial charge on each atom), and the molecular electrostatic potential (MESP), which maps regions of positive and negative charge on the molecule's surface, indicating likely sites for electrophilic or nucleophilic attack. scispace.com

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors provide a quantitative measure of reactivity. They include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Chemical hardness, for example, measures the resistance to a change in the electron distribution of the molecule. researchgate.net

Topological and Steric Descriptors: These relate to the molecule's size, shape, and connectivity. While simpler than electronic descriptors, they are vital in understanding how the molecule interacts with other molecules, such as enzymes or reactants.

| Descriptor Type | Descriptor Name | Significance in Reactivity |

|---|---|---|

| Electronic | HOMO Energy | Indicates electron-donating capability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting capability; lower energy suggests greater reactivity towards nucleophiles. | |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net | |

| Dipole Moment | Measures overall polarity, influencing solubility and intermolecular interactions. | |

| Global Reactivity | Electronegativity (χ) | Describes the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | Measures resistance to deformation of the electron cloud; "soft" molecules are more reactive. researchgate.net | |

| Electrophilicity Index (ω) | Quantifies the electrophilic nature of the molecule. | |

| Local Reactivity | Fukui Functions | Identifies the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. |

The true power of computational chemistry lies in its ability to correlate these calculated descriptors with experimentally observed chemical reactivity. For this compound, these correlations can predict its behavior in various chemical environments.

A key application is the prediction of reaction sites. The electron-withdrawing cyano and fluorine groups create a polarized electronic structure, making the aromatic ring susceptible to nucleophilic attack. The calculated MESP would show electron-deficient (positive) regions on the aromatic ring, highlighting them as probable targets for nucleophiles. More quantitatively, local reactivity descriptors like Fukui functions can be calculated to pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. For SNAr reactions, the carbon atom attached to the fluorine would be expected to have a high value for the Fukui function corresponding to nucleophilic attack.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed. In a QSAR study, a series of related compounds are synthesized, their chemical or biological activity is measured, and this activity is correlated with their computed descriptors using statistical methods. For a series of substituted benzonitriles, one could correlate their reaction rates with descriptors like the LUMO energy or the partial charge on the carbon atom being attacked. A strong correlation would validate the reaction mechanism and allow for the prediction of reactivity for new, unsynthesized compounds. For example, a lower LUMO energy is expected to correlate with a faster rate of nucleophilic substitution.

By integrating these computational approaches—transition state analysis, descriptor derivation, and correlation studies—a deep, predictive understanding of the chemical reactivity of this compound can be achieved.

Research Applications of 4 Ethoxy 2 Fluorobenzonitrile and Its Derivatives in Chemical Science

Role as a Synthetic Building Block in Organic Synthesis

4-Ethoxy-2-fluorobenzonitrile is a versatile synthetic building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex organic molecules. Its unique structure, featuring an ethoxy group, a fluorine atom, and a nitrile group on a benzene (B151609) ring, provides a reactive platform for various chemical transformations.

Preparation of Complex Organic Intermediates

The strategic placement of the ethoxy, fluoro, and nitrile functional groups on the benzonitrile (B105546) core allows for the preparation of a wide array of complex organic intermediates. The nitrile group, for instance, can be a precursor to other functional groups. For example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations are fundamental in multi-step syntheses.

A notable application is the use of this compound as a precursor in the synthesis of tetrazole derivatives. The reaction involves the cycloaddition of the nitrile with an azide (B81097) source, often catalyzed by agents like nano-TiCl4·SiO2, to produce 5-(4-ethoxy-2-fluorophenyl)-1H-tetrazole. This transformation highlights the nitrile group's utility in constructing heterocyclic systems, which are prevalent in medicinal chemistry.

Furthermore, the aromatic ring of this compound is susceptible to various substitution reactions, enabling the introduction of additional functional groups to build molecular complexity. The presence of the fluorine atom can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting intermediates.

Construction of Diverse Molecular Architectures

The concept of diversity-oriented synthesis, which aims to create a wide range of molecular structures from a common starting material, is well-served by building blocks like this compound. unifi.it Its functional handles allow for a variety of chemical modifications, leading to the construction of diverse molecular architectures.

For instance, the nitrile group can participate in copper-mediated coupling reactions with enaminones to form highly substituted pyrazoles. orgsyn.org This method provides a modular and efficient route to a class of heterocycles with significant biological importance. orgsyn.org The ability to use this compound in such cascade reactions underscores its value in rapidly generating molecular diversity.

Applications in Polymer Chemistry Research

In the realm of polymer chemistry, this compound and its derivatives are gaining attention for their potential to create novel polymers with tailored properties.

Utilization as a Monomer in Polymerization Reactions

A monomer is the fundamental repeating unit that forms a polymer chain through polymerization. copoldb.jp While direct polymerization of this compound itself is not extensively documented, its derivatives can be designed to act as monomers. The nitrile group can be transformed into a polymerizable functional group, or the benzonitrile unit can be incorporated into a larger monomer structure. For example, the nitrile can be converted to a vinyl group, making it suitable for radical polymerization. mdpi.com

The characteristics of the resulting polymers, such as thermal stability, solubility, and optical properties, would be influenced by the rigid, fluorinated, and ethoxy-substituted aromatic core provided by the this compound moiety. The presence of fluorine, in particular, can enhance properties like thermal stability and chemical resistance in the final polymer.

Chemical Modification of Polymer Properties

Chemical modification of polymers is a powerful strategy to enhance their performance and introduce new functionalities. kuraray.comijpsm.com this compound derivatives can be used as modifying agents to alter the properties of existing polymers. This can be achieved by grafting these smaller molecules onto the polymer backbone or by incorporating them as additives during polymer processing.

For example, the introduction of the polar cyano group and the fluorinated aromatic ring can modify the surface properties of a polymer, such as wettability and adhesion. scispace.com This is particularly relevant in applications requiring specific surface interactions, like in biomaterials or coatings. The modification can lead to changes in the polymer's refractive index, dielectric constant, and other physical characteristics. uni-halle.de

Below is a table summarizing the potential effects of incorporating this compound derivatives into polymers:

| Property Modified | Potential Effect |

| Thermal Stability | Increased due to the presence of the aromatic ring and fluorine. |

| Chemical Resistance | Enhanced by the fluorine substituent. |

| Optical Properties | Altered refractive index and potential for fluorescence. |

| Surface Properties | Modified wettability and adhesion due to the polar nitrile group. |

| Solubility | Changed solubility profile depending on the overall polymer structure. |

Intermediate in Specialized Chemical Research Sectors

Beyond general organic synthesis and polymer chemistry, this compound serves as a crucial intermediate in various specialized chemical research sectors. Pharmaceutical intermediates are chemical compounds that act as precursors in the synthesis of active pharmaceutical ingredients (APIs). pharmaoffer.com

The structural motifs present in this compound are found in a number of biologically active compounds. The fluorinated benzonitrile scaffold is a common feature in medicinal chemistry, as the fluorine atom can improve metabolic stability and binding affinity of a drug molecule. The ethoxy group can also contribute to favorable pharmacokinetic properties.

Research has shown that derivatives of fluorobenzonitriles are used in the synthesis of inhibitors for various biological targets. For instance, they have been employed in the development of inhibitors for enzymes and as precursors for compounds with potential therapeutic applications. The ability to synthesize a variety of derivatives from this starting material makes it a valuable tool for medicinal chemists exploring structure-activity relationships.

Precursors for Agrochemicals Research (focus on chemical synthesis)

In the field of agrochemical research, fluorinated benzonitriles are recognized as crucial intermediates for synthesizing active ingredients in pesticides. google.com The presence of a fluorine atom can significantly enhance the biological efficacy of agrochemical compounds. Fluoro benzonitriles, as a class, are foundational in the preparation of certain pesticides. google.com

The synthesis of complex agrochemicals often leverages the reactivity of the nitrile group and the specific substitution pattern on the aromatic ring. The this compound scaffold provides a template where the nitrile can be chemically transformed, for instance, through hydrolysis or reduction, into other functional groups necessary for biological activity. Simultaneously, the fluoro and ethoxy substituents modulate the molecule's properties, which can influence its uptake and transport in target organisms. While direct synthesis pathways for specific, named agrochemicals starting from this compound are not detailed in the provided results, its structural similarity to other industrial precursors, like 4-Chloro-3-ethoxy-2-fluorobenzonitrile, highlights its potential as a valuable starting material in the exploratory synthesis of new agrochemical agents.

Precursors for Dyes Research (focus on chemical synthesis)

The synthesis of modern dyes often relies on aromatic building blocks that can be elaborated into larger, conjugated systems responsible for color. Benzonitrile derivatives, particularly those containing fluorine, are used in the creation of dyestuffs. chemicalbook.com The introduction of a fluorine atom can improve the brightness and lightfastness of the final dye product. chemicalbook.com

This compound serves as a precursor in this context. The synthesis of a dye molecule could involve a nucleophilic substitution reaction targeting the activated fluorine atom or a chemical modification of the nitrile group. For example, the nitrile group can be part of a larger chromophore system or be converted into a group that helps bind the dye to a substrate. The ethoxy group, being an electron-donating group, can also influence the final color of the dye by modifying the electronic properties of the aromatic system. sxu.edu.cn Analogous compounds like 4-Chloro-3-ethoxy-2-fluorobenzonitrile are noted for their use in dye production, underscoring the utility of this structural motif in chromophore synthesis.

Utility in Medicinal Chemistry Research as a Synthetic Scaffold

A "molecular scaffold" is a core structure of a molecule that serves as a framework for designing and synthesizing new compounds. arxiv.org In medicinal chemistry, the goal of using a scaffold is to discover novel molecules with improved biological activity, selectivity, or pharmacokinetic properties. u-strasbg.frmdpi.com

Design and Synthesis of Novel Chemical Entities

This compound is a versatile scaffold for the design and synthesis of new chemical entities (NCEs) due to its modifiable functional groups. The nitrile group, in particular, is a key reaction handle. A significant example is its use in the synthesis of tetrazole derivatives. Through a reaction with an azide source, the nitrile group of this compound can be converted into a tetrazole ring, yielding compounds like 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole. This transformation is a powerful strategy in medicinal chemistry, as tetrazoles are often used as bioisosteres for carboxylic acids but with different physicochemical properties. Tetrazole derivatives synthesized from this scaffold have been investigated for potential anticancer and antimicrobial activities.

Furthermore, the reactivity of the fluorine atom allows for nucleophilic aromatic substitution, enabling the connection of the scaffold to other molecular fragments. researchgate.net For instance, related fluorobenzonitriles are reacted with various amines to produce cyclic aminobenzonitriles, which serve as parent structures for further investigation. researchgate.net The 2-fluorobenzonitrile (B118710) core has also been used to synthesize complex benzimidazole-indole hybrids, demonstrating its utility in building structurally diverse and potentially bioactive molecules. rsc.org

| Starting Scaffold | Reaction Type | Resulting Chemical Entity | Potential Application Area |

| This compound | Cycloaddition with azide | 5-(4-Ethoxy-2-fluorophenyl)-1H-tetrazole | Anticancer, Antimicrobial Research |

| 4-Fluorobenzonitrile (B33359) (related compound) | Nucleophilic Aromatic Substitution | Cyclic Aminobenzonitriles researchgate.net | Drug Discovery researchgate.net |

| 2-Fluorobenzonitrile (related compound) | N-arylation | Benzimidazole-indole-benzonitrile hybrid rsc.org | Bioactive Molecule Synthesis rsc.org |

Development of Chemical Probes for Biological Target Exploration

Chemical probes are essential tools for exploring biological systems, and fluorinated aromatic compounds are particularly important precursors for developing probes for Positron Emission Tomography (PET). thieme-connect.com PET is a non-invasive imaging technique that often relies on molecules labeled with the radioisotope fluorine-18 (B77423) (¹⁸F).

The this compound structure is a suitable candidate for the development of such probes. The fluorine atom on the ring could potentially be replaced with ¹⁸F in the final step of a radiosynthesis. General methods for the radiosynthesis of PET tracers often involve reacting a precursor with [¹⁸F]fluoride. mdpi.com For example, the synthesis of radiolabeled COX-2 inhibitors has been achieved using precursors like 4-[18F]fluoroiodobenzene, which is generated from an iodonium (B1229267) salt, or by generating reactive intermediates like 4-[18F]fluorobenzonitrile oxide in situ. mdpi.com The this compound scaffold, with its stable fluoro-substituent, could be adapted into a precursor (e.g., by conversion to a diaryliodonium salt or a nitro-precursor) for such a late-stage radiolabeling reaction, enabling the creation of novel PET probes for biological target exploration.

Contributions to Materials Science Research

Precursor for Functional Materials with Tunable Properties

In materials science, this compound and its derivatives are investigated as precursors for functional materials where molecular structure dictates macroscopic properties. The reactivity of the molecule allows it to be incorporated into larger systems like polymers or hybrid gels. researchgate.net

A key application is in the fabrication of chromophoric xerogels. Research has shown that fluorinated aromatic compounds, including 4-fluorobenzonitrile, can be integrated into a silica (B1680970) network via a sol-gel process. researchgate.net This is achieved through the nucleophilic substitution of the reactive fluorine atom by an amino-functionalized silane, which then co-condenses to form the gel. The aromatic portion of the molecule becomes covalently bonded within the material, imparting specific optical or electronic properties. researchgate.net The use of this compound in such a process would allow for the tuning of the final material's properties; the ethoxy group, for example, can alter solubility and electronic characteristics. sxu.edu.cn Additionally, the nitrile group enhances lipophilicity and makes related structures suitable as non-polar intermediates in polymer synthesis. This synthetic versatility makes this compound a valuable building block for creating functional materials with tailored characteristics for applications in optics and electronics.